An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Ethyl-5-fluoro-2-methylbenzimidazole
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Ethyl-5-fluoro-2-methylbenzimidazole
This guide provides a comprehensive technical overview of 1-Ethyl-5-fluoro-2-methylbenzimidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in pharmacology, and the specific substitutions of an ethyl group at the N1 position, a fluorine atom at the C5 position, and a methyl group at the C2 position confer distinct physicochemical and conformational properties that are critical for its interaction with biological targets. This document delves into the synthesis, detailed molecular structure, conformational dynamics, and spectroscopic characterization of this molecule, offering field-proven insights for its application in research and development.
Introduction: The Significance of Substituted Benzimidazoles
Benzimidazoles are bicyclic heterocyclic compounds consisting of a fusion between benzene and imidazole rings. This core structure is isosteric to purine bases, allowing benzimidazole derivatives to interact with a wide array of biopolymers and serve as competitive inhibitors in various biological pathways.[1] Consequently, they exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[3] Specifically:
-
N1-Substitution: The introduction of an alkyl group, such as an ethyl moiety, at the N1 position significantly impacts the molecule's lipophilicity and can introduce specific steric interactions within a receptor binding pocket. The conformation of this ethyl group is a key determinant of the molecule's overall three-dimensional shape.
-
C2-Substitution: A methyl group at the C2 position is a common feature in many biologically active benzimidazoles, contributing to the molecule's binding affinity and metabolic stability.[4]
-
C5-Substitution: The incorporation of a fluorine atom at the C5 position is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can modulate the electronic properties of the aromatic system, influence pKa, improve metabolic stability, and enhance membrane permeability.[2][5]
This guide focuses on the interplay of these specific substitutions in defining the molecular architecture of 1-Ethyl-5-fluoro-2-methylbenzimidazole.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Workflow
A robust two-step synthesis is proposed, starting from commercially available 4-fluoro-1,2-phenylenediamine.
Experimental Protocol: Synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole
Step 1: Synthesis of 5-Fluoro-2-methyl-1H-benzimidazole
-
To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in 4 M hydrochloric acid, add acetic acid (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 5-fluoro-2-methyl-1H-benzimidazole.
Step 2: N-Ethylation to Yield 1-Ethyl-5-fluoro-2-methylbenzimidazole
-
In a round-bottom flask, dissolve 5-fluoro-2-methyl-1H-benzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir for 30 minutes at room temperature.
-
Add ethyl iodide or ethyl bromide (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Ethyl-5-fluoro-2-methylbenzimidazole.
Predicted Spectroscopic Data
The structural identity and purity of the synthesized compound would be confirmed by standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are predicted:[4][7][8]
| Technique | Predicted Salient Features |
| ¹H NMR | Ethyl Group: A triplet around 1.4-1.6 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). Methyl Group: A singlet around 2.5-2.7 ppm. Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-7.6 ppm), with coupling patterns influenced by the fluorine substituent. |
| ¹³C NMR | Ethyl Group: Resonances around 15-17 ppm (CH₃) and 40-42 ppm (CH₂). Methyl Group: A signal around 12-14 ppm. Aromatic Carbons: Signals in the range of 105-155 ppm. The carbon bearing the fluorine atom (C5) will show a large C-F coupling constant, and the adjacent carbons (C4 and C6) will also exhibit smaller couplings. The C2 carbon will appear around 150-155 ppm. |
| IR (KBr) | C-H stretching (aromatic): ~3050-3100 cm⁻¹. C-H stretching (aliphatic): ~2850-2980 cm⁻¹. C=N stretching (imidazole): ~1615 cm⁻¹. C=C stretching (benzene): ~1450-1500 cm⁻¹. C-F stretching: ~1100-1250 cm⁻¹. |
| Mass Spec (ESI) | Predicted [M+H]⁺ peak corresponding to the molecular weight of C₁₀H₁₁FN₂. |
Molecular Structure and Conformational Analysis
The three-dimensional structure and conformational flexibility of 1-Ethyl-5-fluoro-2-methylbenzimidazole are crucial for its biological function. While a crystal structure for this specific molecule is not publicly available, a detailed analysis can be constructed from crystallographic data of closely related compounds and computational modeling.[2][9][10]
Core Benzimidazole Scaffold
The benzimidazole ring system is essentially planar.[9] The fusion of the benzene and imidazole rings results in a rigid core that serves as a scaffold for the substituents. The fluorine atom at the C5 position and the methyl group at the C2 position will lie in or very close to this plane.
Conformation of the N1-Ethyl Group
The most significant conformational variable in this molecule is the rotation of the N1-ethyl group. The orientation of this group relative to the benzimidazole ring is defined by the dihedral angle.
The ethyl group itself is a flexible chain with sp³ hybridized carbons and tetrahedral geometry around each carbon.[11][12][13] Free rotation can occur around the C-C and N-C sigma bonds. However, this rotation is not entirely free, as it is subject to steric and electronic effects.
Based on crystal structures of N-substituted benzimidazoles and related heterocycles, the ethyl group is expected to adopt a conformation that minimizes steric hindrance with the peri-hydrogen at the C7a position of the benzimidazole core.[5][9] This typically results in the ethyl group being oriented away from the benzene ring portion of the scaffold.
A potential energy scan of the dihedral angle C2-N1-CH₂-CH₃ would likely reveal a preferred staggered conformation. It is anticipated that the terminal methyl group of the ethyl substituent will be positioned in a way that avoids eclipsing the rigid benzimidazole ring. The dihedral angle between the plane of the benzimidazole ring and the plane of the ethyl group's C-C bond is likely to be non-zero, indicating a twisted conformation.[2]
// Benzimidazole core N1 [label="N", pos="0,0.7!"]; C2 [label="C", pos="1.2,0.7!"]; N3 [label="N", pos="1.2,-0.7!"]; C4 [label="C", pos="0,-2.1!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; C7 [label="C", pos="0,-0.7!"]; C7a [label="C", pos="-0.8,0!"]; // Bridgehead Carbon C3a [label="C", pos="0.8,0!"]; // Bridgehead Carbon
// Substituents Et_CH2 [label="CH₂", pos="-0.5,2.1!"]; Et_CH3 [label="CH₃", pos="0.5,3.2!"]; Me_C [label="CH₃", pos="2.4,1.4!"]; F [label="F", pos="-2.4,-2.8!"];
// Bonds N1 -- C2; C2 -- N3; N3 -- C3a; C3a -- C7a [style=invis]; // To enforce geometry C7a -- N1; C7a -- C6; C6 -- C5; C5 -- C4; C4 -- C3a;
// Substituent bonds N1 -- Et_CH2; Et_CH2 -- Et_CH3; C2 -- Me_C; C5 -- F;
// Dummy nodes for labels label_N1 [label="1", pos="-0.3,0.9!"]; label_C2 [label="2", pos="1.5,0.9!"]; label_N3 [label="3", pos="1.5,-0.9!"]; label_C4 [label="4", pos="0.3,-2.3!"]; label_C5 [label="5", pos="-1.5,-2.3!"]; label_C6 [label="6", pos="-1.5,-0.9!"]; label_C7 [label="7", pos="0.3,-0.9!"];
}
Caption: Molecular structure of 1-Ethyl-5-fluoro-2-methylbenzimidazole.
Computational Analysis Workflow
To further elucidate the molecular and conformational properties of 1-Ethyl-5-fluoro-2-methylbenzimidazole, a computational approach is highly recommended.[14][15][16]
Protocol: Computational Modeling and Conformational Analysis
-
Geometry Optimization:
-
Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[14] This will provide the lowest energy conformation and precise bond lengths and angles.
-
-
Potential Energy Surface (PES) Scan:
-
Conduct a PES scan by systematically rotating the dihedral angle around the N1-CH₂ bond (C2-N1-CH₂-CH₃). This will identify the global and local energy minima and the rotational energy barriers, providing a quantitative measure of the ethyl group's conformational flexibility.
-
-
Spectroscopic Prediction:
-
Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.[17]
-
Compute the vibrational frequencies (IR and Raman spectra) to aid in the assignment of experimental spectra.
-
-
Electronic Properties Analysis:
-
Calculate the Molecular Electrostatic Potential (MEP) to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[15]
-
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions and chemical reactivity.
-
Caption: Workflow for computational analysis of 1-Ethyl-5-fluoro-2-methylbenzimidazole.
Conclusion and Future Directions
1-Ethyl-5-fluoro-2-methylbenzimidazole is a molecule with significant potential in drug discovery, owing to the strategic placement of its functional groups. While direct experimental data on its solid-state structure is limited, a comprehensive understanding of its molecular and conformational properties can be achieved through a combination of established synthetic protocols, predictive spectroscopy, and robust computational modeling. The planarity of the benzimidazole core, coupled with the conformational flexibility of the N1-ethyl group, defines its three-dimensional topology. A thorough computational analysis, as outlined in this guide, is essential for rationalizing its structure-activity relationships and for guiding the design of next-generation benzimidazole-based therapeutics. Future experimental work should focus on obtaining a single-crystal X-ray structure to validate the predicted conformational preferences and provide a definitive basis for structure-based drug design efforts.
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